molecular formula C11H11BrO2 B1281159 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 20933-24-8

2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

カタログ番号: B1281159
CAS番号: 20933-24-8
分子量: 255.11 g/mol
InChIキー: NAXVBXDTOCUKNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a halogenated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold. Its structure features a bromine atom at position 2 and a methoxy group at position 6 on the naphthalenone core. This compound is of interest in medicinal chemistry due to the bioactivity-enhancing properties of bromine (e.g., improved cell permeability and metabolic stability) and the methoxy group’s role in hydrophobic interactions with biological targets .

特性

IUPAC Name

2-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXVBXDTOCUKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469278
Record name 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20933-24-8
Record name 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Bromination of 2-Naphthol Derivatives

The initial step involves brominating 2-naphthol or closely related intermediates to introduce bromine at the 2-position, often via a controlled dibromination followed by selective reduction.

  • Starting Material: 2-naphthol
  • Reagents: Bromine (Br2) in a halogenated solvent such as methylene chloride (CH2Cl2)
  • Conditions: The bromination is performed at low temperatures (0–15°C) with a slight molar excess of bromine (5–10%) over 2-naphthol.
  • Process:
    • 2-naphthol is suspended in methylene chloride.
    • Bromine is added gradually over 0.5 to 4 hours while maintaining temperature.
    • The temperature is then raised to 25–40°C and maintained for 3–6 hours to complete bromination.
  • Outcome: Formation of 1,6-dibromo-2-naphthol intermediate.

Reduction of Dibromo Intermediate to Monobromo Compound

  • Reagents: Sodium bisulfite (NaHSO3) in aqueous solution (around 37–38%)
  • Solvent: Butanol is added after bromination and neutralization.
  • Conditions:
    • The reaction is carried out at 75–94°C, preferably near 94°C.
    • pH is maintained between 7 and 9 by adding NaOH solution.
    • Stirring is continued for 2–6 hours until reduction completes.
  • Outcome: Selective reduction of 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol.

Methylation to Introduce Methoxy Group

  • Reagents: Methyl bromide (CH3Br) as methylating agent.
  • Conditions:
    • Reaction temperature: 35–70°C, optimal around 50°C.
    • Atmospheric or slightly reduced pressure (0.3 to 0.7 atm).
    • Molar ratio of methyl bromide to 6-bromo-2-naphthol is about 1.1:1.
    • Reaction time: 3–6 hours with stirring.
  • Process:
    • The organic phase containing 6-bromo-2-naphthol is treated with methyl bromide.
    • After reaction, the mixture is heated to 70–100°C to dissolve solids and separate phases.
    • Cooling leads to crystallization of 2-bromo-6-methoxynaphthalene.
  • Outcome: Formation of 2-bromo-6-methoxynaphthalene with purity >99.5%.

Conversion to 3,4-Dihydronaphthalen-1(2H)-one Derivative

While the above steps focus on the preparation of 2-bromo-6-methoxynaphthalene, the dihydro derivative (2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one) is obtained by further reduction or hydrogenation of the naphthalene ring.

  • Possible Methods:
    • Catalytic hydrogenation using Pd/C or other catalysts under controlled conditions to reduce the 3,4-double bond.
    • Chemical reduction methods using hydride reagents or other reducing agents.
  • Conditions: Mild to moderate hydrogen pressure and temperature to avoid over-reduction.
  • Outcome: Selective saturation of the 3,4-double bond yielding the dihydronaphthalenone structure.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Yield/Purity
1 2-Naphthol Br2 in CH2Cl2, 0–15°C, 3–6 h 1,6-Dibromo-2-naphthol High, controlled bromination
2 1,6-Dibromo-2-naphthol NaHSO3 (37%), Butanol, 75–94°C, pH 7–9 6-Bromo-2-naphthol 76–80% overall yield (for combined steps)
3 6-Bromo-2-naphthol Methyl bromide, 35–70°C, atmospheric pressure, 3–6 h 2-Bromo-6-methoxynaphthalene >99.5% purity
4 2-Bromo-6-methoxynaphthalene Catalytic hydrogenation or chemical reduction This compound Dependent on conditions

Research Findings and Notes

  • The bromination step is critical for regioselectivity; use of halogenated solvents like methylene chloride helps maintain control.
  • Sodium bisulfite reduction is preferred for selective debromination, avoiding over-reduction or side reactions.
  • Methylation with methyl bromide is efficient and yields high-purity products.
  • The solvent system (butanol) is advantageous for both reduction and methylation steps, allowing solvent recycling.
  • The overall process yield is approximately 76–80% based on starting 2-naphthol.
  • Purification by crystallization from aqueous butanol yields product purity exceeding 99.5%.
  • The dihydro derivative is typically obtained by hydrogenation post-methylation; specific conditions vary depending on catalyst and scale.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, solvents like dichloromethane, and catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Substituted naphthalenones with various functional groups.

科学的研究の応用

Medicinal Chemistry Applications

1. Synthesis of Therapeutic Compounds

2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one serves as a precursor in the synthesis of various biologically active molecules. It has been utilized in the development of derivatives that exhibit spasmolytic effects, which are beneficial in treating gastrointestinal disorders. For instance, N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives synthesized from this compound have shown efficacy comparable to existing treatments for colonic spasms .

2. Antimicrobial and Antifungal Activities

Research indicates that derivatives of this compound possess antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics and antifungal agents. The exploration of such secondary metabolites is crucial in addressing antibiotic resistance issues prevalent in modern medicine .

Organic Synthesis Applications

1. Building Block for Complex Molecules

In organic synthesis, this compound is employed as a building block for more complex organic structures. Its unique bromine and methoxy functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility allows chemists to create a range of derivatives with tailored properties for specific applications .

2. Development of Novel Synthetic Pathways

The compound has been involved in the development of novel synthetic pathways for creating naphthalene-based structures. These pathways often leverage the compound's reactivity to introduce additional functional groups or to create stereochemically defined products that are valuable in pharmaceutical research .

Case Studies

Study Focus Findings
Study on Spasmolytic AgentsInvestigated the efficacy of synthesized derivatives from this compoundSome derivatives demonstrated nerve-selective effects on colonic tissues, suggesting potential therapeutic uses in gastrointestinal disorders .
Antimicrobial Activity AssessmentEvaluated the antimicrobial properties of derivativesSeveral compounds showed significant inhibition against common pathogens, indicating their potential as new antimicrobial agents .
Synthetic Methodology DevelopmentExplored new synthetic routes using this compoundEstablished efficient methods for synthesizing complex naphthalene derivatives with potential applications in drug discovery .

作用機序

The mechanism of action of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group and bromine atom can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

類似化合物との比較

Structural and Functional Group Variations

Compound Name Substituents (Position) Key Features Biological Activity/Applications Reference
2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one Br (C2), OMe (C6) Bromine enhances metabolic stability; methoxy aids hydrophobic interactions Potential anti-neuroinflammatory agent
6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one OMe (C6), Ph (C2) Phenyl group increases steric bulk Antineoplastic, antiviral
8-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (58) Br (C8), OMe (C6) Bromine at C8 may alter binding affinity Intermediate in BINOL synthesis
7-Bromo-6-fluoro-3,4-dihydronaphthalen-1(2H)-one Br (C7), F (C6) Fluorine introduces electronegativity Unspecified pharmacological applications
6-Bromo-3,4-dihydronaphthalen-1(2H)-one Br (C6) Lacks methoxy; simpler structure Synthetic intermediate
(E)-7-Bromo-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one Br (C7), benzylidene (C2) Benzylidene group extends conjugation Anti-neuroinflammatory candidate

Physical Properties

  • Melting Points : Brominated DHN derivatives typically exhibit higher melting points due to increased molecular weight and halogen-based intermolecular forces. For example, 6-bromo-3,4-dihydronaphthalen-1(2H)-one melts at 75–79°C , while methoxy-containing analogs may have lower melting points due to reduced symmetry.
  • Solubility: Methoxy and bromine substitutions enhance solubility in organic solvents (e.g., DMSO, ethanol) but reduce aqueous solubility. Benzylidene derivatives show improved lipophilicity, aiding membrane penetration .

Research Findings and Key Insights

Substituent Position and Activity

  • Bromine Position : Bromine at C2 (target compound) vs. C7/C8 alters electronic distribution and steric effects. C2 bromination may favor interactions with hydrophobic protein pockets, while C7/C8 substitution could disrupt planar conjugation .
  • Methoxy vs. Hydroxy: Methoxy groups improve metabolic stability compared to hydroxy groups, which are prone to glucuronidation.

生物活性

2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, with the chemical formula C11H11BrO2C_{11}H_{11}BrO_2 and CAS number 20933-24-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Weight : 255.11 g/mol
  • Molecular Structure : The compound features a bromine atom and a methoxy group attached to a dihydronaphthalene core, which contributes to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess significant antitumor properties.
  • Cytotoxic Effects : It has shown cytotoxic effects against several cancer cell lines.

Antitumor Activity

A study investigated the cytotoxic effects of various derivatives of dihydronaphthalene compounds, including this compound. The results indicated that this compound could induce apoptosis in cancer cells through various mechanisms.

Case Study: Apoptosis Induction

In vitro experiments demonstrated that treatment with this compound led to:

  • Cell Cycle Arrest : The compound was found to arrest the cell cycle at the S phase in HepG2 liver cancer cells.
  • Mitochondrial Dysfunction : Flow cytometry analyses showed an increase in cells with collapsed mitochondrial membrane potential, indicating the induction of apoptosis.

The proposed mechanism for the antitumor activity includes:

  • Inhibition of Cell Proliferation : The compound inhibits proliferation by inducing cell cycle arrest.
  • Activation of Apoptotic Pathways : It upregulates pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to activation of caspase pathways.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (μM) Mechanism
Study 1HepG26.92Cell cycle arrest at S phase
Study 2MCF-78.99Induction of apoptosis via mitochondrial dysfunction

Q & A

Basic: What are the recommended synthetic routes for preparing 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The compound is typically synthesized via Claisen-Schmidt condensation or Beckmann rearrangement . For example, brominated tetralones can be prepared by reacting 6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime derivatives under acidic conditions, followed by bromination. Solvents like methanol or ethanol are used, with catalysts such as HCl or H₂SO₄. Reaction time and temperature significantly influence product distribution, as seen in studies optimizing yields for brominated chalcone derivatives .

Advanced: How can stereochemical outcomes be controlled during the synthesis of benzylidene derivatives of this compound?

Stereochemistry in benzylidene derivatives (e.g., E/Z isomers) is governed by reaction kinetics and thermodynamics. X-ray crystallography confirms E-configuration when the torsion angle (C8–C7–C11–C12) approaches 180°, as observed in (E)-7-bromo-2-(3,5-dimethoxybenzylidene) derivatives. Solvent polarity and steric effects during Claisen-Schmidt condensation also influence isomer ratios. Monitoring via HPLC or NMR with NOESY can resolve ambiguities .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), bromine-induced deshielding, and aromatic protons.
  • X-ray diffraction : SHELXL refinement (e.g., SHELX-2018) resolves bond lengths (e.g., C=C at 1.344–1.351 Å) and torsion angles. Hydrogen bonding (C–H···O/π) and dihedral angles between aromatic rings (~51.7°–59.7°) are key for structural validation .

Advanced: How can researchers resolve contradictions in bioactivity data (e.g., CYP inhibition vs. anticancer effects)?

Contradictions arise from assay specificity and cellular context. For instance, CYP2D6 inhibition (IC₅₀ < 10 µM) may conflict with anticancer activity in vitro. Use knockout cell lines or isoform-specific inhibitors to isolate mechanisms. Computational docking (e.g., AutoDock Vina) can predict binding affinities to CYP enzymes versus targets like kinases or tubulin .

Basic: What safety protocols are essential when handling brominated tetralones?

Follow OSHA guidelines for halogenated compounds:

  • Use PPE (gloves, goggles), fume hoods for synthesis.
  • Avoid skin contact due to potential P-gp substrate activity (enhances cellular uptake).
  • Store in amber vials at 2–8°C to prevent degradation .

Advanced: What challenges arise in refining crystal structures of brominated derivatives, and how are they addressed?

Disorder in bromine positions or cyclohexanone rings complicates refinement. In SHELXL:

  • Apply ISOR/SADI restraints to anisotropic displacement parameters.
  • Use TWIN/BASF commands for twinned crystals. Weak hydrogen bonds (C18–H18A···O3) and π-interactions require high-resolution data (≤0.8 Å) for accurate modeling .

Basic: What pharmacological applications are explored for this compound?

  • Anticancer : Bromine enhances metabolic stability and membrane permeability, as shown in cytotoxicity assays against A549 lung cancer cells.
  • Antifungal : Disruption of ergosterol biosynthesis via CYP51 inhibition.
  • Neuroinflammation : Halogenated derivatives modulate adenosine receptors in neurodegenerative models .

Advanced: How does bromine substitution influence metabolic stability and bioavailability?

Bromine reduces CYP3A4-mediated metabolism (t₁/₂ increased by 2–3× vs. non-halogenated analogs). Log S values (~-4.5) indicate moderate solubility; PEG-based formulations improve bioavailability. MDCK permeability assays confirm BBB penetration potential .

Basic: How can solubility be optimized for in vitro assays?

Use co-solvents (DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes. Adjust pH to exploit ionization (pKa ~9.5 for ketone). Log S predictions via ALOGPS 3.0 guide solvent selection .

Advanced: What computational strategies predict interactions with biological targets?

  • Molecular docking : Use PDB structures (e.g., 4A8C for CYP2D6) to map halogen bonds.
  • QSAR models : Correlate Hammett σ values of substituents with IC₅₀ data.
  • ADMET Prediction : SwissADME evaluates Lipinski compliance and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
Reactant of Route 2
2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。